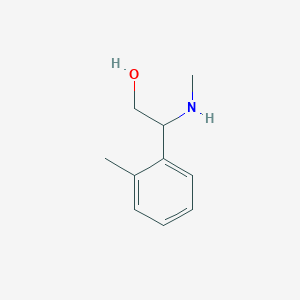

2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)-2-(2-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-5-3-4-6-9(8)10(7-12)11-2/h3-6,10-12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGASBZCHXJKDFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CO)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol, also known as a derivative of phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its structural features, which include a methylamino group and a 2-methylphenyl moiety. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C10H15NO

- CAS Number : 1182426-86-3

- SMILES : CNC(CO)c1ccccc1C

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including cytotoxicity and potential anti-inflammatory effects.

Cytotoxic Activity

A study evaluated the cytotoxic effects of various compounds, including derivatives similar to this compound, using the MTT assay on HEK293 cell lines. The results showed varying degrees of cytotoxicity among the tested compounds:

| Compound | Cytotoxicity (%) at 5 μg/mL | IC50 (μM) |

|---|---|---|

| Compound A | 45.72% | <10 |

| Compound B | 33.07% | <20 |

| Compound C | 20-35% | <30 |

The highest cytotoxicity was observed for a compound structurally similar to this compound, indicating that modifications in the structure can significantly influence biological activity .

Anti-inflammatory Activity

In another study focusing on pyrazolo[1,5-a]quinazolines, compounds with similar amine functionalities were shown to exhibit anti-inflammatory properties. The inhibition of NF-κB/AP-1 reporter activity was measured, with some derivatives showing IC50 values below 50 μM, suggesting that compounds with similar structures might also possess anti-inflammatory effects .

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the methylamino group may interact with neurotransmitter systems or modulate inflammatory pathways.

Case Study 1: Cytotoxicity Evaluation

In a controlled laboratory setting, researchers synthesized various derivatives of phenethylamine and assessed their cytotoxicity against human cell lines. The study found that certain modifications led to increased cytotoxic effects, suggesting a structure-activity relationship that merits further investigation.

Case Study 2: Inflammation Models

In vivo models of inflammation were used to assess the anti-inflammatory potential of compounds related to this compound. Results indicated significant reductions in inflammatory markers in treated groups compared to controls.

Comparison with Similar Compounds

Key Observations:

- Substituent Position : The ortho-methyl group in the target compound reduces solubility compared to para-methoxy analogs but enhances membrane permeability due to increased lipophilicity .

- Chirality: Enantiomers like (R)-2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol highlight the role of stereochemistry in biological activity, though data for the target compound’s enantiomers are unavailable .

- Biological Activity: Linear amino alcohols (e.g., 2-(dimethylamino)ethan-1-ol) exhibit potent PD-1/PD-L1 inhibition (EC₅₀ <100 nM), while branched analogs show reduced efficacy, underscoring the importance of substituent geometry .

Mechanistic and Functional Comparisons

Antimicrobial Activity

- Nitroaromatic Derivatives: Compounds like 2-(4-mercapto-6-(methylamino)-2-phenylpyrimidin-5-yl)ethan-1-ol () release nitric oxide (NO) via mycothiol-dependent nitroreductase activation, demonstrating antimycobacterial effects.

- Thienopyrimidines: TP053 (a thienopyrimidine prodrug) shares the amino ethanol motif but incorporates a nitro-thiophene ring for NO release. The target compound’s ortho-methylphenyl group may instead favor hydrophobic interactions in antimicrobial targets .

Q & A

Q. How can researchers optimize the synthesis of 2-(Methylamino)-2-(2-methylphenyl)ethan-1-ol to improve yield and purity?

Methodological Answer:

- Reaction Conditions : Use a nucleophilic substitution reaction between 2-methylphenylacetaldehyde and methylamine. Key parameters include:

- Catalyst : Strong bases (e.g., triethylamine) to deprotonate intermediates and enhance reactivity .

- Solvent : Polar aprotic solvents (e.g., toluene or DMF) to stabilize transition states .

- Temperature : Controlled heating (e.g., 80–100°C) to accelerate kinetics while minimizing side reactions .

- Purification : Employ column chromatography (C18 reverse-phase) with gradients of acetonitrile/water to isolate the product from byproducts .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to identify methylamino, aromatic, and hydroxyl protons .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₀H₁₅NO, 165.23 g/mol) and fragmentation patterns .

- Purity Assessment :

- HPLC : Use a chiral column (e.g., Chiralpak® AD-H) with UV detection at 254 nm to quantify enantiomeric excess .

Q. How does environmental stability (pH, temperature) impact the compound’s integrity during storage?

Methodological Answer:

- pH Sensitivity : Conduct accelerated stability studies in buffered solutions (pH 3–9). The compound’s secondary amine and hydroxyl groups may hydrolyze under acidic conditions, requiring neutral pH storage .

- Thermal Stability : Store at –20°C in inert atmospheres (argon) to prevent oxidation of the hydroxyl group .

Advanced Research Questions

Q. What strategies resolve enantiomeric mixtures of this compound?

Methodological Answer:

- Chiral Resolution :

- Chromatography : Use preparative HPLC with cellulose-based chiral stationary phases .

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) can selectively esterify one enantiomer .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during aldehyde-amine condensation to favor the desired enantiomer .

Q. How can in vitro findings for this compound be translated to in vivo pharmacological models?

Methodological Answer:

- ADME Profiling :

- Permeability : Use Caco-2 cell monolayers to predict intestinal absorption .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation pathways .

- Dose-Escalation Studies : Start with 1–10 mg/kg in rodent models, monitoring plasma concentrations via LC-MS/MS .

Q. What computational approaches predict interactions between this compound and biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model binding to GPCRs (e.g., adrenergic receptors) based on the compound’s amine and hydroxyl motifs .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes in lipid bilayers .

Q. How to address contradictions in reported biological activities across studies?

Methodological Answer:

- Meta-Analysis : Compare experimental conditions (e.g., cell lines, assay endpoints) using tools like RevMan to identify confounding variables .

- Dose-Response Validation : Replicate studies with standardized IC₅₀ protocols (e.g., 72-hour MTT assays in HEK-293 cells) .

Q. What synthetic routes minimize toxic byproducts for scalable production?

Methodological Answer:

- Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) to reduce environmental toxicity .

- Flow Chemistry : Use microreactors to enhance heat/mass transfer and reduce side reactions (e.g., overalkylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.